molecular formula C20H24N2O5S B11118825 Methyl 5-(diethylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Methyl 5-(diethylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11118825
M. Wt: 404.5 g/mol
InChI Key: NEBZATHXZPRWMI-UHFFFAOYSA-N
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Description

METHYL 5-(DIETHYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with multiple functional groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The diethylcarbamoyl, methoxybenzamido, and methyl groups are introduced through substitution reactions.

    Esterification: The carboxylate group is esterified using methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(DIETHYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The functional groups on the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

METHYL 5-(DIETHYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Biological Research: Study of its interactions with biological macromolecules for potential therapeutic applications.

Mechanism of Action

The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(DIETHYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-6-22(7-2)19(24)16-12(3)15(20(25)27-5)18(28-16)21-17(23)13-9-8-10-14(11-13)26-4/h8-11H,6-7H2,1-5H3,(H,21,23)

InChI Key

NEBZATHXZPRWMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC)C(=O)OC)C

Origin of Product

United States

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